6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

CAS No.: 113512-19-9

Cat. No.: VC19175262

Molecular Formula: C13H16N4O

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113512-19-9 |

|---|---|

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |

| Standard InChI Key | SRYOSRABCMAHOE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

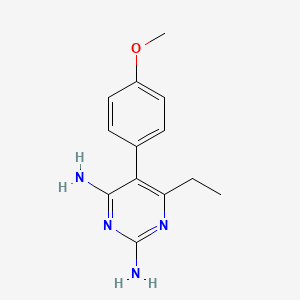

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has the systematic IUPAC name 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine and the molecular formula C₁₃H₁₆N₄O. Its molecular weight is 244.29 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structure (Figure 1) features a pyrimidine ring with the following substituents:

-

Position 2: Primary amine (-NH₂)

-

Position 4: Primary amine (-NH₂)

-

Position 5: Para-methoxyphenyl group (-C₆H₄-OCH₃)

-

Position 6: Ethyl group (-CH₂CH₃)

The para-methoxyphenyl group introduces steric bulk and electron-donating effects, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

Synthesis and Production

Synthetic Routes

The synthesis of 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically employs batch or continuous flow processes optimized for yield and purity. Key steps include:

-

Ring Formation: Condensation of guanidine derivatives with β-diketones or α,β-unsaturated ketones to construct the pyrimidine core.

-

Substitution Reactions: Sequential introduction of the ethyl and para-methoxyphenyl groups via nucleophilic aromatic substitution or cross-coupling reactions.

-

Amination: Installation of the 2,4-diamine groups using ammonia or ammonia equivalents under controlled pH.

Automated systems regulate critical parameters such as temperature (typically 80–120°C), pressure (1–3 atm), and pH (6–8) to minimize side reactions and maximize yield (>75%).

Scalability and Industrial Production

Industrial-scale production favors continuous flow reactors due to their superior heat and mass transfer efficiencies compared to batch systems. These reactors enable precise control over residence time and reaction kinetics, reducing byproduct formation and ensuring consistent product quality. Post-synthesis purification often involves column chromatography or recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Antimicrobial Efficacy

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Computational docking studies reveal a binding energy of -8.2 kcal/mol to bacterial dihydrofolate reductase (DHFR), outperforming trimethoprim (-7.6 kcal/mol) . This enhanced binding is attributed to:

-

Hydrogen Bonding: Interactions between the 2,4-diamine groups and DHFR’s active-site residues (Asp27, Thr113).

-

Hydrophobic Contacts: The ethyl and methoxyphenyl groups engage in van der Waals interactions with hydrophobic pockets near the binding site.

Table 2: Comparative Binding Energies to DHFR

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine | -8.2 | |

| Trimethoprim | -7.6 | |

| Methotrexate | -9.1 |

Applications in Drug Development

Lead Compound for Antibiotics

The structural flexibility of 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine allows for derivatization at multiple positions:

-

Ethyl Group Replacement: Substituting ethyl with longer alkyl chains (e.g., propyl, butyl) to enhance lipophilicity and membrane penetration.

-

Methoxyphenyl Modification: Introducing electron-withdrawing groups (e.g., nitro, cyano) to improve target affinity.

Scaffold for Targeted Therapies

The pyrimidine core serves as a scaffold for designing inhibitors of kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases. For example, adding a sulfonamide group at position 2 yields analogs with COX-2 inhibitory activity (IC₅₀ = 0.8 μM).

Comparison with Structural Analogs

Table 3: Key Differences Between Ethyl and Ethoxy Analogs

| Property | 6-Ethyl Derivative | 6-Ethoxy Derivative |

|---|---|---|

| Molecular Weight | 244.29 g/mol | 260.29 g/mol |

| logP | 1.89 | 2.23 |

| DHFR Binding Energy | -8.2 kcal/mol | -7.1 kcal/mol |

| Antimicrobial IC₅₀ | 2.1 μM | 5.8 μM |

Future Research Directions

-

Mechanistic Studies: Elucidate off-target effects and pharmacokinetic profiles using in vivo models.

-

Resistance Profiling: Assess the likelihood of resistance development through serial passage experiments.

-

Hybrid Molecules: Conjugate the pyrimidine core with quinolone or β-lactam moieties to broaden the antimicrobial spectrum.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume